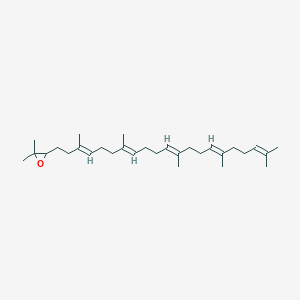

2,3-Oxidosqualene

Description

an oxidized derivative of SQUALENE that can fold in several ways: chair-boat-chair-boat to LANOSTEROL; chair-chair-chair-boat to dammarane; or all chair to hopane and on to cycloartenol; RN given refers to (all-Z)-isome

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-24(2)14-11-17-27(5)20-12-18-25(3)15-9-10-16-26(4)19-13-21-28(6)22-23-29-30(7,8)31-29/h14-16,20-21,29H,9-13,17-19,22-23H2,1-8H3/b25-15+,26-16+,27-20+,28-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIMSPSDBYKPPY-BANQPHDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50900960 | |

| Record name | 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50900960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7200-26-2 | |

| Record name | 2,3-Oxidosqualene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Oxidosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-heneicosapentaenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50900960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQUALENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y5JJZ8E4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to the Discovery and History of 2,3-Oxidosqualene in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and central role of (S)-2,3-oxidosqualene, a key intermediate in the biosynthesis of sterols and triterpenes. From its initial identification as a crucial metabolic branch point to the elucidation of the complex enzymatic machinery that governs its fate, this document provides a comprehensive overview for professionals in the fields of biochemistry, drug discovery, and metabolic engineering.

Introduction: The Branch Point of Steroidogenesis

The biosynthesis of cholesterol and other essential steroids is a complex and highly regulated metabolic pathway. A critical juncture in this pathway is the formation of (S)-2,3-oxidosqualene (also known as squalene-2,3-epoxide) from the linear hydrocarbon squalene (B77637).[1] This stereospecific epoxidation marks the first oxygenation step in sterol synthesis and commits squalene to a cyclization cascade that gives rise to the characteristic polycyclic sterol nucleus.[2][3] The discovery of 2,3-oxidosqualene as a distinct intermediate was a landmark achievement, revealing that the oxidation and cyclization of squalene were two separate enzymatic steps, rather than a single concerted reaction.[4] This finding opened the door to understanding the intricate mechanisms of the enzymes involved: squalene epoxidase and the family of oxidosqualene cyclases.

The Genesis of 2,3-Oxidosqualene: The Role of Squalene Epoxidase

The conversion of squalene to (S)-2,3-oxidosqualene is catalyzed by the enzyme squalene epoxidase (SE), also known as squalene monooxygenase.[2][5] This enzyme utilizes molecular oxygen and NADPH to introduce a single oxygen atom across the C2-C3 double bond of squalene.[5]

Enzymatic Properties and Regulation

Squalene epoxidase is a flavoprotein monooxygenase located in the endoplasmic reticulum.[5][6] It is considered a key rate-limiting enzyme in the cholesterol biosynthetic pathway, subject to feedback regulation by cellular cholesterol levels.[7][8] High levels of cholesterol promote the degradation of squalene epoxidase, thus downregulating the production of 2,3-oxidosqualene and subsequent cholesterol synthesis.[7]

| Parameter | Value | Organism/Conditions | Reference |

| Enzyme Commission (EC) Number | 1.14.13.132 | - | [5] |

| Substrates | Squalene, NADPH, O₂ | - | [5] |

| Product | (S)-2,3-Oxidosqualene, NADP⁺, H₂O | - | [1] |

| Inhibitor IC50 (Terbinafine) | 10–60 nM | Human SQLE | [2] |

The Fate of 2,3-Oxidosqualene: The Oxidosqualene Cyclase Family

Once formed, 2,3-oxidosqualene is the substrate for a diverse family of enzymes known as oxidosqualene cyclases (OSCs).[9] These remarkable enzymes catalyze one of the most complex known enzymatic reactions: the cyclization of the linear 2,3-oxidosqualene into a variety of polycyclic triterpene and sterol skeletons.[9][10] The specific product formed depends on the particular OSC and the organism.

Lanosterol (B1674476) Synthase: The Gateway to Cholesterol

In animals and fungi, the primary OSC is lanosterol synthase (LSS).[9][11] This enzyme catalyzes the intricate cyclization of 2,3-oxidosqualene to form lanosterol, the precursor to cholesterol and all other steroids in these organisms.[11][12] The reaction proceeds through a series of cationic intermediates, involving ring closures and subsequent hydride and methyl shifts, to yield the characteristic four-ringed structure of lanosterol.[9][10]

Cycloartenol (B190886) Synthase: The Plant and Photosynthetic Eukaryote Pathway

In plants and other photosynthetic eukaryotes, the predominant OSC is cycloartenol synthase (CAS).[9][13] This enzyme also cyclizes 2,3-oxidosqualene but produces cycloartenol, which serves as the precursor for phytosterols.[13][14] While structurally similar to lanosterol, cycloartenol contains a characteristic cyclopropane (B1198618) ring. Recent research has revealed that some plants also possess lanosterol synthase, indicating the existence of dual pathways for sterol biosynthesis.[15][16]

Other Oxidosqualene Cyclases

Beyond lanosterol and cycloartenol synthases, a wide variety of other OSCs exist, particularly in plants, which produce a vast array of triterpenoids with diverse biological activities, such as β-amyrin and lupeol.[14][17] These enzymes highlight the evolutionary diversification of the OSC family to generate chemical diversity from a single precursor.[18]

Key Metabolic Pathways Involving 2,3-Oxidosqualene

The central role of 2,3-oxidosqualene as a metabolic hub is illustrated in the following pathway diagrams.

Caption: Overview of the central role of 2,3-Oxidosqualene in sterol and triterpene biosynthesis.

Experimental Protocols: Key Methodologies

The elucidation of the 2,3-oxidosqualene pathway has relied on a variety of sophisticated experimental techniques.

Assay for Squalene Epoxidase Activity

This protocol outlines a general method for measuring the activity of squalene epoxidase in a microsomal preparation.

-

Preparation of Microsomes:

-

Homogenize liver tissue (e.g., rat liver) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in the buffer.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the microsomal preparation, NADPH, FAD, and a suitable buffer.

-

Initiate the reaction by adding the substrate, radiolabeled or unlabeled squalene, solubilized with a detergent like Triton X-100.

-

Incubate the mixture at 37°C for a defined period.

-

-

Extraction and Analysis:

-

Stop the reaction by adding a solution of alcoholic KOH.

-

Saponify the mixture to hydrolyze lipids.

-

Extract the non-saponifiable lipids, including 2,3-oxidosqualene, with an organic solvent (e.g., petroleum ether or hexane).

-

Analyze the extracted lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate squalene from 2,3-oxidosqualene.

-

Quantify the amount of 2,3-oxidosqualene formed, for example, by liquid scintillation counting if a radiolabeled substrate was used.

-

Purification of Recombinant Lanosterol Synthase

This protocol describes a general workflow for the purification of recombinant lanosterol synthase.

Caption: A typical experimental workflow for the purification of recombinant lanosterol synthase.

Logical Relationships in Pathway Regulation

The regulation of the cholesterol biosynthesis pathway is a tightly controlled process involving feedback mechanisms at multiple levels.

Caption: Logical relationships in the regulation of the cholesterol biosynthesis pathway.

Conclusion and Future Directions

The discovery of 2,3-oxidosqualene and the subsequent characterization of the enzymes that produce and consume it have been fundamental to our understanding of sterol and triterpene biosynthesis. This knowledge has profound implications for human health, as dysregulation of this pathway is associated with various diseases, including hypercholesterolemia and cancer.[2][19] The enzymes squalene epoxidase and lanosterol synthase are attractive targets for the development of novel therapeutic agents.[8][12] Future research will likely focus on further elucidating the intricate regulatory networks that control this pathway, exploring the full diversity of oxidosqualene cyclase products in nature, and leveraging this knowledge for the synthetic biology production of high-value triterpenoids.

References

- 1. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A key mammalian cholesterol synthesis enzyme, squalene monooxygenase, is allosterically stabilized by its substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Squalene epoxidase as hypocholesterolemic drug target revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lanosterol synthase - Wikipedia [en.wikipedia.org]

- 12. Lord of the rings--the mechanism for oxidosqualene:lanosterol cyclase becomes crystal clear - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cycloartenol synthase - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

- 15. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2,3-Oxidosqualene: Structure, Stereochemistry, and Biological Significance

(S)-2,3-Oxidosqualene, also known as (S)-squalene 2,3-epoxide, is a crucial intermediate in the biosynthesis of sterols and triterpenoids in eukaryotes. [1][2] This guide provides a comprehensive overview of its chemical structure, stereochemistry, and its pivotal role in the metabolic pathways leading to a diverse array of biologically important molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of sterol biosynthesis and the enzymatic reactions involved.

Chemical Structure and Properties

(S)-2,3-Oxidosqualene is a C30 triterpenoid (B12794562) epoxide derived from the oxidation of squalene (B77637).[2] The molecule features a long, flexible hydrocarbon chain with an epoxide ring at the 2,3-position. The stereochemistry at this epoxide is critical for its biological activity, with the (S)-enantiomer being the substrate for various cyclizing enzymes.[2]

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for (S)-2,3-Oxidosqualene is presented in the tables below. While experimentally determined physical properties are limited in the literature, computed values and data from commercial suppliers provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C30H50O | [1][3] |

| Molar Mass | 426.72 g/mol | [1][4] |

| Physical Form | Neat oil | [3] |

| Solubility | Slightly soluble in chloroform | [3] |

| Density (Predicted) | 0.882 ± 0.06 g/cm³ at 20°C | [5] |

| Purity (Commercial) | ≥97.5% (HPLC) | [4] |

| Enantiomeric Excess | ≥90.0% | [4] |

| Computational Descriptor | Value | Source |

| XLogP3-AA | 10.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 15 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 2963.4 | [1] |

Stereochemistry

The stereochemistry of the epoxide ring at the C-2 and C-3 positions is of paramount importance. The "(S)" designation indicates the specific three-dimensional arrangement of the atoms at the chiral center of the epoxide. This precise stereoisomer is recognized by the active sites of oxidosqualene cyclases, initiating the complex cyclization cascade. The (R)-enantiomer, in contrast, is known to be an inhibitor of lanosterol (B1674476) synthase.[2] The IUPAC name for (S)-2,3-Oxidosqualene is (3S)-2,2-dimethyl-3-[(3E,7E,11E,15E)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxirane.[6]

Biosynthesis and Biological Role

(S)-2,3-Oxidosqualene occupies a central branch point in the biosynthesis of a vast array of essential molecules, including sterols (such as cholesterol in animals and ergosterol (B1671047) in fungi) and triterpenes.[2][3]

The biosynthetic pathway begins with the linear hydrocarbon squalene. The enzyme squalene monooxygenase, a flavoprotein that requires molecular oxygen and NADPH, catalyzes the epoxidation of the terminal double bond of squalene to form (S)-2,3-Oxidosqualene.[2] This step is the first oxygen-requiring reaction in the sterol biosynthetic pathway.

Biosynthesis of (S)-2,3-Oxidosqualene and its subsequent conversion.

Following its synthesis, (S)-2,3-Oxidosqualene serves as the substrate for a family of enzymes known as oxidosqualene cyclases (OSCs). These enzymes catalyze one of the most complex known enzymatic reactions, a series of concerted cyclizations and rearrangements, to produce a wide variety of polycyclic triterpene scaffolds.[7] For instance, lanosterol synthase cyclizes (S)-2,3-Oxidosqualene to form lanosterol, the precursor to cholesterol in animals.[8] In plants, cycloartenol (B190886) synthase produces cycloartenol, a key intermediate in the synthesis of phytosterols. Other OSCs can produce a diverse array of pentacyclic triterpenes.

Major cyclization pathways of (S)-2,3-Oxidosqualene.

Experimental Protocols

Synthesis of Radiolabeled (S)-2,3-Oxidosqualene

A common strategy for studying metabolic pathways involves the use of radiolabeled substrates. A synthesis for [3-³H]-2,3-oxidosqualene has been reported, which utilizes a modified Wittig reaction.[9] This approach involves the reaction of [1-³H]trisnorsqualene aldehyde with a sulfur ylide to generate the labeled epoxide.[9]

Enzymatic Assay for Oxidosqualene Cyclase Activity

The activity of oxidosqualene cyclases is often determined by monitoring the conversion of (S)-2,3-Oxidosqualene to its cyclized products. A general protocol is as follows:

-

Preparation of Enzyme Source: Microsomal fractions from tissues such as pig liver or cell cultures (e.g., Leishmania donovani promastigotes) are prepared by differential centrifugation.[8][10]

-

Incubation: The enzyme preparation is incubated with (S)-2,3-Oxidosqualene (often radiolabeled for ease of detection) in a suitable buffer at a controlled temperature (e.g., 37°C).[8]

-

Reaction Termination and Extraction: The reaction is stopped, typically by adding a strong base, and the lipids are extracted with an organic solvent.

-

Product Analysis: The extracted lipids are separated and identified using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[8][10] The identity of the products can be confirmed by comparison with authentic standards.[10]

Workflow for an oxidosqualene cyclase enzymatic assay.

Conclusion

(S)-2,3-Oxidosqualene is a cornerstone molecule in the intricate web of sterol and triterpenoid biosynthesis. Its specific stereochemistry and central position in these pathways make it and the enzymes that process it prime targets for the development of new therapeutic agents, including antifungals and cholesterol-lowering drugs. A thorough understanding of its chemical properties and the experimental methodologies used to study its transformations is essential for advancing research in this critical area of biochemistry and drug discovery.

References

- 1. 2,3-Oxidosqualene | C30H50O | CID 5366020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Oxidosqualene - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. (3S)-2,3-氧化角鲨烯 ≥97.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,3-Oxidosqualene = 92.0 HPLC 7200-26-2 [sigmaaldrich.com]

- 6. (S)-2,3-Epoxysqualene | C30H50O | CID 5459811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 8. Multiple unbiased approaches identify oxidosqualene cyclase as the molecular target of a promising anti-leishmanial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oaepublish.com [oaepublish.com]

The Enzymatic Keystone of Sterol Synthesis: A Technical Guide to the Formation of 2,3-Oxidosqualene from Squalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic conversion of squalene (B77637) to 2,3-oxidosqualene, a critical step in cholesterol and other sterol biosynthesis. This reaction is catalyzed by the enzyme squalene epoxidase (SE), also known as squalene monooxygenase (SQLE). A comprehensive understanding of this enzyme's function, kinetics, and regulation is paramount for research in metabolic diseases, oncology, and infectious diseases.

Introduction to Squalene Epoxidase

Squalene epoxidase (EC 1.14.13.132) is a flavoprotein monooxygenase located in the endoplasmic reticulum.[1] It catalyzes the first oxygenation step in the cholesterol biosynthesis pathway, converting the linear hydrocarbon squalene into the stereospecific epoxide, (S)-2,3-oxidosqualene.[2][3] This reaction is a rate-limiting step in the overall pathway, making SE a key regulatory point.[2][4] The enzyme utilizes flavin adenine (B156593) dinucleotide (FAD), NADPH, and molecular oxygen to carry out the epoxidation.[1][2] Electrons are transferred from NADPH to SE via NADPH-cytochrome P450 reductase.[1][5]

The product, 2,3-oxidosqualene, serves as the immediate precursor for the cyclization reaction catalyzed by oxidosqualene cyclase to form lanosterol, the first sterol intermediate in the pathway leading to cholesterol.[3] Due to its pivotal role, squalene epoxidase is a significant target for therapeutic intervention, particularly in the development of antifungal agents and potential cancer chemotherapeutics.[6][7]

Enzymatic Reaction and Mechanism

The conversion of squalene to 2,3-oxidosqualene is a stereospecific epoxidation. The reaction requires the presence of the cofactors FAD and NADPH, along with molecular oxygen.[8]

Reaction:

Squalene + NADPH + H⁺ + O₂ → (S)-2,3-Oxidosqualene + NADP⁺ + H₂O

The catalytic mechanism involves the formation of a flavin hydroperoxide at the active site of the enzyme, which then transfers an oxygen atom to the C2-C3 double bond of squalene.[1]

Below is a diagram illustrating the enzymatic reaction catalyzed by squalene epoxidase.

Quantitative Data: Kinetic Parameters and Inhibitor Potency

The enzymatic activity of squalene epoxidase has been characterized using various enzyme preparations. The following tables summarize key quantitative data, including kinetic parameters and the potency of common inhibitors.

Table 1: Kinetic Parameters of Human Squalene Epoxidase

| Enzyme Preparation | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (M⁻¹min⁻¹) | Reference |

| Recombinant N-terminally truncated SQLE (118-574) | Squalene | 15.1 ± 2.6 | 2.2 ± 0.1 | (1.46 ± 0.3) x 10⁵ | [4] |

| Full-length SQLE (Baculovirus expression) | Squalene | 14.5 ± 2.9 | 2.1 ± 0.1 | (1.45 ± 0.4) x 10⁵ | [4] |

| Human Liver Microsomes (Endogenous SQLE) | Squalene | 15.2 ± 3.8 | 0.21 ± 0.02 | (1.38 ± 0.4) x 10⁴ | [4] |

| Recombinant N-terminally truncated SQLE (118-574) | FAD | 0.11 ± 0.02 | 2.3 ± 0.04 | (2.09 ± 0.4) x 10⁷ | [4] |

| Full-length SQLE (Baculovirus expression) | FAD | 0.09 ± 0.02 | 2.1 ± 0.05 | (2.33 ± 0.6) x 10⁷ | [4] |

| Human Liver Microsomes (Endogenous SQLE) | FAD | 0.08 ± 0.02 | 0.22 ± 0.01 | (2.75 ± 0.7) x 10⁶ | [4] |

Table 2: Inhibitor Potency (IC₅₀) against Human Squalene Epoxidase

| Inhibitor | IC₅₀ (nM) | Notes | Reference |

| NB-598 | 10 - 60 | A potent and selective inhibitor. | [4] |

| Cmpd-4'' | 10 - 60 | A small molecule inhibitor. | [4] |

| Terbinafine | - | Primarily targets fungal SE, but also shows activity against human SE. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of squalene epoxidase.

Expression and Purification of Recombinant Human Squalene Epoxidase

A common method for producing active human squalene epoxidase for in vitro studies involves the expression of a truncated form of the enzyme in E. coli. The N-terminal transmembrane domain is often removed to improve solubility.

Protocol for Expression and Purification of N-terminally Truncated Human SQLE (residues 118-574):

-

Gene Synthesis and Cloning: Synthesize the cDNA encoding human SQLE (residues 118-574) with a C-terminal hexa-histidine tag. Clone the construct into a suitable bacterial expression vector (e.g., pET vector).

-

Protein Expression: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM and continue incubation at 18°C for 16-20 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively with the wash buffer.

-

Elution: Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.

-

Protein Characterization: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.

Squalene Epoxidase Activity Assay

The activity of squalene epoxidase is typically measured by monitoring the formation of radiolabeled 2,3-oxidosqualene from radiolabeled squalene.

Protocol for a Radiometric Squalene Epoxidase Assay:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 7.5

-

1 mM EDTA

-

100 µM FAD

-

3 mM NADPH

-

Aqueous suspension of [³H]-squalene (specific activity, e.g., 1 µCi/nmol) dispersed with a detergent like Tween 80 (0.005%).

-

-

Enzyme Preparation: Use purified recombinant squalene epoxidase, microsomal fractions from cells or tissues, or cell lysates.

-

Reaction Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme preparation.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

-

Reaction Termination and Saponification: Stop the reaction by adding a solution of 15% KOH in 90% ethanol. Saponify the mixture by heating at 75°C for 20 minutes to hydrolyze any esterified sterols.

-

Lipid Extraction: After cooling, extract the non-saponifiable lipids (including squalene and 2,3-oxidosqualene) with an organic solvent such as petroleum ether or hexane.

-

Analysis by Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether, 9:1 v/v).

-

Visualize the separated lipids using iodine vapor or by autoradiography.

-

Scrape the silica corresponding to the squalene and 2,3-oxidosqualene spots and quantify the radioactivity by liquid scintillation counting.

-

-

Calculation of Enzyme Activity: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate. Express the enzyme activity as pmol of product formed per minute per mg of protein.

The following diagram illustrates a general workflow for a squalene epoxidase activity assay.

Squalene Epoxidase Inhibition Assay

This protocol is used to determine the potency of inhibitory compounds against squalene epoxidase, typically by measuring the IC₅₀ value.

Protocol for an In Vitro Inhibition Assay:

-

Prepare Reagents: Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Assay Setup: Set up the squalene epoxidase activity assay as described in section 4.2.

-

Inhibitor Addition: Add varying concentrations of the test inhibitor to the reaction mixtures. Include a control reaction with the solvent alone (e.g., DMSO) to determine the uninhibited enzyme activity.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at 37°C before initiating the reaction by adding the substrate.

-

Reaction and Analysis: Follow the steps for the activity assay (incubation, termination, extraction, and quantification).

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Signaling Pathways and Regulation

The activity of squalene epoxidase is tightly regulated to maintain cholesterol homeostasis. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation: The gene encoding squalene epoxidase (SQLE) is a target of the sterol regulatory element-binding protein 2 (SREBP-2).[7] When cellular sterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it binds to the sterol regulatory element (SRE) in the promoter of the SQLE gene, upregulating its transcription.

Post-Translational Regulation: Squalene epoxidase protein levels are regulated by cholesterol-dependent ubiquitination and proteasomal degradation. The N-terminal domain of SE acts as a sensor for cellular cholesterol levels. High cholesterol levels promote the degradation of the enzyme.[9]

The following diagram depicts the regulatory pathway of squalene epoxidase.

Conclusion

The enzymatic formation of 2,3-oxidosqualene from squalene is a fundamental and highly regulated process in sterol biosynthesis. Squalene epoxidase, the enzyme responsible for this reaction, presents a compelling target for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricacies of this vital enzyme and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Squalene monooxygenase - Wikipedia [en.wikipedia.org]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SQLE squalene epoxidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Untitled Document [ucl.ac.uk]

An In-depth Technical Guide on the Mechanism of 2,3-Oxidosqualene Cyclization by Oxidosqualene Cyclases

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxidosqualene cyclases (OSCs) are a fascinating class of enzymes that catalyze one of the most complex known reactions in biology: the stereoselective cyclization of the linear substrate (3S)-2,3-oxidosqualene into a diverse array of polycyclic triterpenoids and sterols.[1][2][3] This single enzymatic step represents a critical branch point in isoprenoid metabolism, directing carbon flux towards the biosynthesis of essential molecules like cholesterol in mammals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) and a vast repertoire of defensive or signaling triterpenoids in plants.[3][4][5]

The remarkable precision and catalytic power of OSCs, which orchestrate a complex carbocationic cascade within a protected active site, have captivated chemists and biologists for decades.[1] Understanding this mechanism is not merely an academic pursuit; OSCs are validated and promising targets for the development of hypocholesterolemic, antifungal, and antiparasitic drugs.[1][2][6] This guide provides a detailed examination of the OSC-catalyzed cyclization mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to illuminate the intricate molecular choreography involved.

The Core Cyclization Mechanism: A Controlled Carbocationic Cascade

The conversion of the flexible, linear 2,3-oxidosqualene into a rigid, polycyclic structure is a marvel of enzymatic control. The reaction can be dissected into four principal stages: initiation, propagation (cyclization), rearrangement, and termination.[7]

Stage 1: Initiation via Epoxide Protonation The reaction begins with the substrate, 2,3-oxidosqualene, binding to the enzyme's active site. The active site cavity is shaped to force the flexible substrate into a specific, pre-folded conformation that closely resembles the eventual product.[2][8] This conformational constraint is crucial for ensuring the correct stereochemical outcome of the cyclization.

The catalytic cascade is initiated by the protonation of the epoxide oxygen atom by an acidic amino acid residue, typically an aspartic acid (Asp).[9][10] This creates a highly reactive tertiary carbocation at the C2 position, setting the stage for the subsequent cyclization steps. QM/MM calculations suggest this initial protonation of the epoxide ring is the rate-limiting step of the overall reaction.[11]

Stage 2: Propagation via Electrophilic Cyclization The newly formed carbocation triggers a series of intramolecular electrophilic attacks on the downstream double bonds of the squalene (B77637) backbone. This concerted process, guided by the enzyme's active site architecture, forms the characteristic polycyclic ring system. For sterol biosynthesis, this results in the formation of the tetracyclic protosteryl cation intermediate.[2][5]

Stage 3: Rearrangement via Hydride and Methyl Shifts Following the complete cyclization, the protosteryl cation undergoes a series of rapid and highly specific 1,2-hydride and 1,2-methyl shifts.[2] These rearrangements march the positive charge back across the newly formed ring system, ultimately positioning it for the final termination step. The enzyme precisely controls this intricate series of shifts, preventing premature quenching of the carbocation and ensuring the formation of the correct product scaffold.[2]

Stage 4: Termination via Deprotonation or Nucleophilic Capture The cascade concludes with the quenching of the final carbocation to yield a stable, neutral product. This termination step is a key point of divergence between different classes of OSCs.

-

Lanosterol (B1674476) Synthases (LSS): Found in fungi and animals, these enzymes terminate the reaction by deprotonating the C9 proton, forming lanosterol.[1][12]

-

Cycloartenol (B190886) Synthases (CAS): Found in plants, these enzymes abstract a proton from the C19 methyl group, leading to the formation of a cyclopropane (B1198618) ring and yielding cycloartenol.[1][13][14]

-

Other Triterpene Synthases: Plant OSCs can produce over 100 different triterpene skeletons, such as β-amyrin and lupeol, by utilizing different termination strategies involving deprotonation from various positions.[3][4][15]

The entire cascade, from epoxide protonation to the final product, occurs within the enzyme's protected active site, shielding the highly reactive carbocationic intermediates from the aqueous environment.

Visualizing the Mechanism and Experimental Approaches

To better understand these complex processes, the following diagrams illustrate the core biosynthetic pathway, the specific cyclization cascade for lanosterol, and a typical experimental workflow for studying OSCs.

Quantitative Data Summary

Quantitative analysis of OSCs provides crucial insights into their efficiency, substrate specificity, and interaction with inhibitors. This information is paramount for metabolic engineering and drug development.

Table 1: Selected Kinetic Parameters of Oxidosqualene Cyclases

| Enzyme Source | Product(s) | Specific Activity (µmol/min/mg) | Reference |

| Malus domestica (Apple) OSC1 | α-amyrin, β-amyrin, lupeol | 0.0293 | [10] |

| Eriobotrya japonica (Loquat) AS | α-amyrin, β-amyrin | 0.0032 | [10] |

| Mammalian Liver (microsomal) | Lanosterol | V/Km higher for diepoxide vs. monoepoxide | [16] |

Note: Kinetic data for OSCs can be highly variable depending on the enzyme source, purity, and assay conditions (e.g., microsomal vs. purified enzyme).

Table 2: Inhibition Constants (IC₅₀/Kᵢ) for Selected OSC Inhibitors

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Notes | Reference |

| Ro48-8071 | Rat Liver OSC | 40 | - | Potent, non-competitive | [17] |

| Ro48-8071 | A. acidocaldarius SHC | 9.0 | 6.6 | Also inhibits squalene-hopene cyclase | [17] |

| GSK2920487A | Leishmania donovani OSC | - | - | Significant inhibition, promising anti-parasitic | [2] |

| Thia-analog S-18 | Rat Liver OSC | - | 0.037 (µM) | Reversible inhibitor | [17] |

| 20-aza-protosterol analog | Yeast OSC | 22 (µM) | - | Modest inhibition | [17] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments in OSC research.

Heterologous Expression and Functional Characterization in Yeast

This protocol is widely used to determine the product profile of a candidate OSC gene.

-

Vector Construction: The full-length open reading frame (ORF) of the candidate OSC gene is cloned into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The construct is transformed into a suitable yeast strain. Often, an erg7 mutant strain (e.g., GIL77) is used, which lacks the endogenous lanosterol synthase.[18] This prevents background production of lanosterol.

-

Culturing and Induction: Transformed yeast is initially grown in a medium containing glucose (represses expression) and supplemented with ergosterol for viability. Cells are then harvested, washed, and transferred to a galactose-containing medium to induce the expression of the cloned OSC.

-

Lipid Extraction: After a period of induction (e.g., 48-72 hours), yeast cells are harvested and saponified (e.g., using alcoholic KOH). The non-saponifiable lipids (containing sterols and triterpenes) are then extracted with an organic solvent like n-hexane or diethyl ether.

-

Product Analysis: The extracted lipids are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[18] The identity of the product is confirmed by comparing its retention time and mass spectrum to those of authentic standards.

Site-Directed Mutagenesis

This technique is critical for probing the function of specific amino acid residues within the active site.[15][19]

-

Template and Primer Design: A plasmid containing the wild-type OSC gene serves as the template. Primers are designed to be complementary to the template but contain a mismatch at the desired mutation site.

-

PCR Amplification: A high-fidelity DNA polymerase is used to perform PCR, amplifying the entire plasmid and incorporating the mutation.

-

Template Digestion: The parental (non-mutated) DNA template, which is typically methylated from its propagation in E. coli, is digested using the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, mutated plasmids intact.

-

Transformation and Sequencing: The resulting mutated plasmids are transformed into E. coli for amplification. Plasmids are then isolated and sequenced to confirm the successful introduction of the desired mutation and the absence of any other unintended changes.

-

Functional Analysis: The confirmed mutant construct is then expressed and characterized using the protocol described in 5.1 to assess changes in enzyme activity or product specificity.[15][20]

In Vitro Enzyme Inhibition Assay

This protocol is used to determine the potency of potential OSC inhibitors.

-

Enzyme Preparation: The OSC enzyme is obtained either as a purified recombinant protein or as a microsomal fraction from a relevant source (e.g., rat liver, yeast expressing the OSC).[17][21]

-

Reaction Mixture: The assay is typically performed in a buffered solution containing the enzyme preparation and a radiolabeled substrate, such as [³H]2,3-oxidosqualene.

-

Inhibitor Addition: The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is run in parallel.

-

Reaction and Quenching: The reaction is initiated by adding the substrate and incubated at an optimal temperature (e.g., 37°C). After a set time, the reaction is stopped (quenched) by adding a strong base (e.g., methanolic KOH).

-

Extraction and Quantification: The lipid products are extracted. The amount of radiolabeled product formed is quantified using techniques like Thin-Layer Chromatography (TLC) followed by scintillation counting or by HPLC with a radiodetector.[21]

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The cyclization of 2,3-oxidosqualene by OSCs is a masterclass in enzymatic catalysis, transforming a simple linear molecule into complex, biologically vital structures through a precisely controlled carbocationic cascade. The divergence between lanosterol and cycloartenol synthases highlights a key evolutionary split between the fungal/animal and plant kingdoms.[14][22] Furthermore, the incredible diversity of triterpenoids produced by plant OSCs showcases the remarkable adaptability of this enzyme family.[15][23] For drug development, the intricate and unique mechanism of OSCs makes them an attractive target. By leveraging the knowledge summarized here—from the core mechanism and quantitative inhibitor data to robust experimental protocols—researchers are well-equipped to further unravel the secrets of these remarkable enzymes and develop novel therapeutics that target this essential pathway.

References

- 1. Mechanistic insights into oxidosqualene cyclizations through homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of oxidosqualene cyclases associated with saponin biosynthesis from Astragalus membranaceus reveals a conserved motif important for catalytic function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Identification of the active site of vertebrate oxidosqualene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Catalytic mechanism and product specificity of oxidosqualene-lanosterol cyclase: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-directed mutagenesis identified the key active site residues of 2,3-oxidosqualene cyclase HcOSC6 responsible for cucurbitacins biosynthesis in Hemsleya chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preferential cyclization of 2,3(S):22(S),23-dioxidosqualene by mammalian 2,3-oxidosqualene-lanosterol cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Site-directed mutagenesis and substrate compatibility to reveal the structure–function relationships of plant oxidosqualene cyclases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Multiple unbiased approaches identify oxidosqualene cyclase as the molecular target of a promising anti-leishmanial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [Oxidosqualene cyclases in triterpenoids biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2,3-Oxidosqualene in the Fungal Ergosterol Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function of 2,3-oxidosqualene, a critical metabolic intermediate in the fungal ergosterol (B1671047) biosynthesis pathway. We will explore its enzymatic synthesis and consumption, its significance as a key branch point in sterol production, and its role as a validated target for antifungal therapies. This document includes quantitative data on enzyme kinetics and sterol composition, detailed experimental protocols for key assays, and pathway visualizations to facilitate a comprehensive understanding of this essential process.

Introduction: The Ergosterol Pathway

Ergosterol is the principal sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Its structure is analogous to cholesterol in mammalian cells. The biosynthetic pathway leading to ergosterol is a complex, multi-step process that represents a primary target for the majority of clinically used antifungal drugs, as several of its enzymes are unique to fungi or exhibit significant differences from their mammalian counterparts.[1][2][3]

The pathway can be broadly divided into three stages:

-

Mevalonate Pathway: The synthesis of the isoprenoid building block, isopentenyl pyrophosphate (IPP), from acetyl-CoA.

-

Squalene (B77637) Synthesis: The condensation of IPP units to form the linear hydrocarbon squalene.

-

Post-Squalene Synthesis (Late Pathway): The cyclization of squalene and subsequent modifications to form ergosterol.[4]

2,3-Oxidosqualene is the first oxygenated intermediate in the late pathway and its formation represents a crucial commitment step towards sterol synthesis.

The Synthesis and Cyclization of 2,3-Oxidosqualene

The metabolism of 2,3-oxidosqualene involves two key enzymes that are central to the ergosterol pathway and are major targets for antifungal agents: Squalene Epoxidase (Erg1) and Lanosterol (B1674476) Synthase (Erg7).

Formation via Squalene Epoxidase (Erg1)

Squalene, a 30-carbon linear isoprenoid, is converted to (3S)-2,3-oxidosqualene through the action of squalene epoxidase (encoded by the ERG1 gene).[4][5] This monooxygenase enzyme utilizes molecular oxygen and a reducing equivalent (NADPH or NADH) to introduce an epoxide ring at the C2-C3 position of the squalene molecule.[5][6] This reaction is the first oxygen-dependent step in the pathway and is considered a rate-limiting step in ergosterol biosynthesis.[4][7]

The activity of Erg1 is a critical control point and is the target of the allylamine (B125299) class of antifungal drugs, such as terbinafine.[6][8] Inhibition of Erg1 leads to a cytotoxic accumulation of squalene and a depletion of ergosterol, disrupting membrane function and integrity.[4][8]

Cyclization via Lanosterol Synthase (Erg7)

2,3-Oxidosqualene stands at a pivotal branch point. Its primary fate in the ergosterol pathway is a complex and highly stereospecific cyclization reaction catalyzed by lanosterol synthase (also known as 2,3-oxidosqualene-lanosterol cyclase), the product of the ERG7 gene.[9][10] This enzyme orchestrates one of the most complex single-step reactions in biochemistry, forming the characteristic four-ring tetracyclic sterol nucleus of lanosterol.[11]

The reaction proceeds via a series of carbocationic intermediates, initiated by the protonation and opening of the epoxide ring.[11][12] The resulting cation triggers a cascade of ring closures to produce the protosteryl cation, which then undergoes a series of 1,2-hydride and methyl shifts before a final deprotonation to yield lanosterol.[11] Lanosterol is the first sterol of the pathway and serves as the common precursor for all subsequent sterols, including ergosterol.[13] Deletion or inhibition of ERG7 is lethal, leading to the accumulation of squalene epoxides and a complete block of sterol synthesis.[11][14]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes that metabolize 2,3-oxidosqualene and the effects of their disruption.

Table 1: Kinetic Parameters of Fungal Squalene Epoxidase (Erg1)

| Fungal Species | Substrate | Km | Vmax | Source |

| Trichophyton rubrum | Squalene | 13 µM | 0.71 nmol/h/mg protein | [9][15] |

Table 2: Inhibitory Constants for Fungal Squalene Epoxidase (Erg1)

| Inhibitor | Fungal Species | Inhibition Type | IC50 / Ki | Source |

| Terbinafine | Trichophyton rubrum | Non-competitive | 15.8 nM (IC50) | [9][15] |

| Terbinafine | Candida albicans | Non-competitive | 30 nM (Ki) | [4][16] |

| Naftifine | Trichophyton rubrum | - | 114.6 nM (IC50) | [9][15] |

| Tolnaftate | Trichophyton rubrum | - | 51.5 nM (IC50) | [9] |

| Amentoflavone | - | Competitive | 1.92 µM (IC50) | |

| Apigenin | - | Mixed | 4.70 µM (IC50) / 2.32 µM (Ki) | |

| Vitexin | - | Non-competitive | 3.13 µM (IC50) / 3.18 µM (Ki) |

Table 3: Sterol Composition Analysis in Wild-Type vs. Mutant/Inhibited Fungi (% of Total Sterols)

| Strain / Condition | Ergosterol | Lanosterol | Squalene | Other Key Intermediates | Source |

| Candida albicans (Wild-Type) | 76% | - | - | - | [12] |

| C. albicans (erg6Δ) | Absent | - | - | Zymosterol (43%), Cholesta-5,7,22,24-tetraenol (29%) | [12] |

| Aspergillus fumigatus (Parental) | ~90% | ~0.6% | - | - | [9] |

| A. fumigatus (erg6 repressed) | ~45% | ~40% | - | - | [9] |

| Candida albicans (Wild-Type) | 67% | 6.7% | - | - | [4] |

| C. albicans (erg11Δ/erg3Δ) | 51-60% | 18.2-22.3% | - | - | [4] |

| S. cerevisiae (Wild-Type) | 100% (relative) | - | - | - | [14] |

| S. cerevisiae (erg7 haploid deficient) | 42% (relative) | - | Accumulates 2,3-oxidosqualene | Squalene epoxides | [11][14] |

| Neurospora crassa (Terbinafine-treated) | Depleted | - | Accumulates | - | [8] |

Visualizations of Pathways and Workflows

The following diagrams were generated using Graphviz to illustrate key processes related to 2,3-oxidosqualene metabolism.

Caption: The central role of 2,3-oxidosqualene in the late ergosterol pathway.

Caption: Experimental workflow for fungal sterol profile analysis by GC-MS.

Caption: Logical diagram of Erg1 inhibition by terbinafine.

Experimental Protocols

Protocol for Fungal Microsomal Fraction Preparation

This protocol outlines the general steps for isolating the microsomal fraction, which is enriched in endoplasmic reticulum-bound enzymes like Erg1 and Erg7.

-

Cell Culture and Harvest: Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium. Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Cell Lysis: Wash the cell pellet with a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors). Resuspend cells in fresh lysis buffer and lyse them using mechanical disruption (e.g., glass bead beating or a French press).

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris, nuclei, and mitochondria.

-

Carefully transfer the supernatant to an ultracentrifuge tube.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g for 60-90 minutes at 4°C). The resulting pellet is the microsomal fraction.

-

-

Resuspension and Storage: Gently wash the microsomal pellet with buffer to remove cytosolic contaminants. Resuspend the pellet in a small volume of storage buffer (e.g., lysis buffer with 20% glycerol). Determine protein concentration (e.g., via Bradford assay), aliquot, and store at -80°C.[13][14]

Protocol for In Vitro Lanosterol Synthase (Erg7) Activity Assay (LC-MS Method)

This assay quantitatively measures the formation of lanosterol from 2,3-oxidosqualene.[13]

-

Materials:

-

Fungal microsomal fraction (containing Erg7).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrate: (S)-2,3-oxidosqualene.

-

Quenching Solution: 2 M KOH in 90% ethanol.

-

Extraction Solvent: Hexane (B92381).

-

Internal Standard: Deuterated lanosterol.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer and the microsomal fraction.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding (S)-2,3-oxidosqualene to a final concentration of 10-50 µM.

-

Incubate at 37°C for 30-60 minutes (within the linear range of the reaction).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding the quenching solution. Add the internal standard.

-

Incubate at 70°C for 1 hour to saponify lipids.

-

Add an equal volume of deionized water. Extract the non-saponifiable lipids (including lanosterol) by adding 2 volumes of hexane, vortexing vigorously, and centrifuging to separate phases.

-

Carefully collect the upper hexane layer. Repeat the extraction to ensure complete recovery.

-

-

LC-MS/MS Analysis:

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 90% acetonitrile).

-

Inject the sample into an LC-MS/MS system equipped with a C18 column for separation and quantification of lanosterol relative to the internal standard.[13]

-

Protocol for Fungal Sterol Profile Analysis by GC-MS

This protocol is used to identify and quantify the total sterol composition of fungal cells, which is essential for studying the effects of gene mutations or inhibitors.[11]

-

Sample Preparation:

-

Harvest and lyophilize fungal mycelia.

-

Transfer a known dry weight (e.g., 5-10 mg) to a glass tube.

-

-

Saponification:

-

Add 2 mL of 2 M KOH in 90% ethanol.

-

Incubate at 80°C for 1-2 hours to hydrolyze esterified sterols and other lipids.

-

-

Extraction:

-

After cooling, add 1 mL of deionized water and 2 mL of n-hexane.

-

Vortex vigorously for 1 minute and centrifuge (e.g., 2,000 x g for 5 minutes) to separate the phases.

-

Carefully transfer the upper hexane layer containing the sterols to a new tube. Repeat the extraction twice.

-

-

Derivatization:

-

Evaporate the pooled hexane extracts to dryness under nitrogen.

-

To make the sterols volatile for GC analysis, add a derivatizing agent such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Incubate at 70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a GC-MS system.

-

Use a suitable column (e.g., HP-5ms) and a temperature gradient to separate the different sterol-TMS ethers.

-

Identify sterols based on their retention times and comparison of their mass spectra to known standards and spectral libraries (e.g., NIST). Quantify based on peak area relative to an internal standard (e.g., cholesterol).[6][11]

-

Conclusion

2,3-Oxidosqualene is a linchpin intermediate in the fungal ergosterol pathway. Its synthesis by squalene epoxidase (Erg1) and subsequent cyclization by lanosterol synthase (Erg7) are indispensable steps for the production of ergosterol. The unique nature of these enzymes in fungi has made them highly successful targets for antifungal drug development, most notably the inhibition of Erg1 by allylamines. A thorough understanding of the function, kinetics, and regulation surrounding 2,3-oxidosqualene metabolism provides a critical foundation for identifying novel antifungal strategies and combating the rise of drug-resistant fungal pathogens. The protocols and data presented herein serve as a valuable resource for researchers dedicated to this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Phenotypic Analysis of Mutants of Ergosterol Biosynthesis Genes (ERG3 and ERG4) in the Red Yeast Xanthophyllomyces dendrorhous [frontiersin.org]

- 3. ERG7 | SGD [yeastgenome.org]

- 4. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 8. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic analyses involving interactions between the ergosterol biosynthetic enzymes, lanosterol synthase (Erg7p) and 3-ketoreductase (Erg27p), in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequencing, Disruption, and Characterization of the Candida albicans Sterol Methyltransferase (ERG6) Gene: Drug Susceptibility Studies in erg6 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Construction of Saccharomyces cerevisiae haploid mutant deficient in lanosterol synthase gene] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Pivotal Role of 2,3-Oxidosqualene in the Regulation of Cholesterol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the multifaceted role of 2,3-oxidosqualene and its downstream metabolites in the intricate regulation of cholesterol biosynthesis. Beyond its primary function as a linear substrate for lanosterol (B1674476) synthase, the cyclization of 2,3-oxidosqualene represents a critical control point with significant implications for cellular lipid homeostasis. This document details the dual regulatory mechanisms stemming from this metabolic branch point, involving both the canonical cholesterol synthetic pathway and a key oxysterol signaling cascade. We will explore the enzymatic conversion of 2,3-oxidosqualene, the subsequent generation of regulatory molecules, and their impact on key transcription factors and enzymes that govern cholesterol levels. This guide also provides detailed experimental protocols for the study of these pathways and summarizes key quantitative data to facilitate further research and drug development in this area.

Introduction: Beyond a Simple Intermediate

The biosynthesis of cholesterol is a complex and highly regulated metabolic pathway essential for maintaining cellular membrane integrity and serving as a precursor for steroid hormones and bile acids.[1][2] While HMG-CoA reductase is widely recognized as the primary rate-limiting enzyme and the target of statin drugs, other regulatory nodes within the pathway offer alternative and potentially more nuanced therapeutic targets.[3][4] One such critical juncture is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme 2,3-oxidosqualene:lanosterol cyclase (OSC), also known as lanosterol synthase (LSS).[5][6] This step not only commits the carbon skeleton to the formation of sterols but also gives rise to potent signaling molecules that exert feedback control on the cholesterol synthetic cascade.[7][8]

The Enzymatic Fate of 2,3-Oxidosqualene

2,3-oxidosqualene stands at a metabolic crossroads, where its conversion dictates the subsequent impact on cellular cholesterol levels. The primary enzyme responsible for its processing is OSC, an integral membrane protein of the endoplasmic reticulum.[6]

The Canonical Pathway: Formation of Lanosterol

In the main cholesterol synthetic pathway, OSC catalyzes the complex cyclization of 2,3-oxidosqualene to form lanosterol, the first tetracyclic sterol intermediate.[5][9] This multi-step reaction is a remarkable feat of enzymatic catalysis, involving a series of protonation, cyclization, and rearrangement steps to form the characteristic four-ring structure of sterols.[10] Lanosterol then undergoes a series of enzymatic modifications to ultimately yield cholesterol.[11]

The Shunt Pathway: Generation of 24(S),25-Epoxycholesterol

Under certain conditions, particularly when OSC is partially inhibited, a shunt pathway is favored, leading to the formation of 24(S),25-epoxycholesterol (24,25-EC).[12][13] This occurs through the cyclization of 2,3;22,23-dioxidosqualene, which is also a substrate for OSC.[12] Kinetic studies have shown that OSC exhibits a preference for the diepoxide substrate, explaining the increased production of 24,25-EC when the enzyme's activity is limited.[14]

Dual Regulatory Functions of 2,3-Oxidosqualene Metabolites

The differential processing of 2,3-oxidosqualene gives rise to a sophisticated dual regulatory system that fine-tunes cholesterol homeostasis.

Feedback Inhibition of HMG-CoA Reductase

The generation of 24,25-EC provides a powerful feedback mechanism to curtail cholesterol synthesis. 24,25-EC has been shown to be a potent repressor of HMG-CoA reductase activity.[11][15] This repression is achieved, at least in part, through the modulation of the SREBP (Sterol Regulatory Element-Binding Protein) pathway. Oxysterols, including 24,25-EC, promote the binding of the SREBP-SCAP complex to the INSIG protein in the endoplasmic reticulum, preventing its translocation to the Golgi and subsequent proteolytic activation of SREBP.[10][16] This leads to a decrease in the transcription of SREBP target genes, including HMG-CoA reductase.[3][14]

Activation of Liver X Receptors (LXRs)

24,25-EC is a potent endogenous ligand for the Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a central role in cholesterol efflux and transport.[13][16] Activation of LXRs by 24,25-EC leads to the transcriptional upregulation of several target genes, most notably ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[12][17] These transporters are crucial for mediating the efflux of cellular cholesterol to extracellular acceptors like apolipoprotein A-I, thereby promoting reverse cholesterol transport and preventing the accumulation of cholesterol in peripheral tissues, such as macrophages in the arterial wall.[13]

Quantitative Data on the Regulation of Cholesterol Synthesis by 2,3-Oxidosqualene Metabolites

The following tables summarize key quantitative data from various studies, providing a comparative overview of the effects of OSC inhibitors and 2,3-oxidosqualene metabolites.

Table 1: Inhibitory Activity of Selected Oxidosqualene Cyclase (OSC) Inhibitors

| Compound | Cell Line/Enzyme Source | IC50 | Reference |

| Ro 48-8071 | Human Liver OSC | Nanomolar range | [7] |

| Ro 48-8071 | HepG2 cells (Cholesterol Synthesis) | Nanomolar range | [7] |

| 8-azadecalin (1) | HepG2 cells (Cholesterol Biosynthesis) | ~ 0.1 µM | [15] |

| GW534511X | CHO-7 cells (partial OSC inhibition) | 0.1 nM - 1 nM | [18] |

| H1 | Recombinant T. cruzi OSC | Potent inhibition at 2 µM | [19] |

Table 2: Effects of 24,25-Epoxycholesterol (B1244222) (24,25-EC) on Gene Expression and Enzyme Activity

| Parameter | Cell Line/System | Concentration of 24,25-EC | Effect | Reference |

| HMG-CoA Reductase Activity | HepG2 cells | 10⁻⁵ M | Almost complete repression | [11][15] |

| SRE-luc Reporter Activity | CHO-7 cells | Increasing concentrations | Dose-dependent decrease | [18] |

| ABCA1-luc Reporter Activity | CHO-7 cells | Increasing concentrations | Dose-dependent increase | [18] |

| LXRE-luc Reporter Activity | CHO-7 cells | Increasing concentrations | Dose-dependent increase | [18] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

Caption: Regulatory pathways of 2,3-oxidosqualene metabolites.

Experimental Workflows

Caption: General experimental workflow for studying OSC inhibition.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2,3-oxidosqualene's role in cholesterol synthesis regulation.

Microsome Isolation from Liver Tissue or Cultured Cells

Principle: This protocol describes the differential centrifugation method to isolate the microsomal fraction, which is enriched in endoplasmic reticulum-associated enzymes like OSC and HMG-CoA reductase.

Reagents:

-

Homogenization Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 0.25 M sucrose, 1 mM EDTA.

-

Storage Buffer: 50 mM potassium phosphate buffer (pH 7.4), 20% (v/v) glycerol.

-

Protease Inhibitor Cocktail.

Procedure:

-

Mince fresh or thawed tissue/cell pellet on ice and suspend in ice-cold Homogenization Buffer containing protease inhibitors.

-

Homogenize the sample using a Dounce homogenizer with 10-15 strokes on ice.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (S10 fraction) and transfer to a fresh ultracentrifuge tube.

-

Centrifuge the S10 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in ice-cold Storage Buffer.

-

Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Aliquot the microsomal suspension and store at -80°C until use.

Oxidosqualene Cyclase (OSC) Activity Assay

Principle: This assay measures the conversion of a radiolabeled or fluorescently tagged 2,3-oxidosqualene substrate to lanosterol by OSC in a microsomal preparation.

Reagents:

-

Microsomal preparation (from 6.1).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4).

-

Substrate: [³H]-2,3-Oxidosqualene or a suitable fluorescent analog.

-

Stop Solution: 10% KOH in methanol.

-

Extraction Solvent: Hexane (B92381).

Procedure:

-

In a microcentrifuge tube, combine the microsomal preparation with Assay Buffer.

-

Initiate the reaction by adding the [³H]-2,3-oxidosqualene substrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the Stop Solution.

-

Saponify the lipids by heating at 70°C for 30 minutes.

-

Extract the non-saponifiable lipids (including lanosterol) by adding the Extraction Solvent and vortexing.

-

Centrifuge to separate the phases and collect the upper organic phase.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of a suitable solvent.

-

Separate the substrate and product (lanosterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled lanosterol formed using a scintillation counter or by measuring fluorescence.

HMG-CoA Reductase Activity Assay

Principle: This spectrophotometric assay measures the rate of NADPH oxidation to NADP⁺, which is coupled to the reduction of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase. The decrease in absorbance at 340 nm is monitored over time.[7][15]

Reagents:

-

Microsomal preparation (from 6.1).

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM DTT.

-

NADPH solution (freshly prepared).

-

HMG-CoA solution.

Procedure:

-

In a cuvette or 96-well plate, add the Assay Buffer and the microsomal preparation.

-

Add the NADPH solution and incubate for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding the HMG-CoA solution.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

-

Express the enzyme activity as nmol of NADPH oxidized per minute per mg of microsomal protein.

Quantification of Cellular Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method allows for the separation and quantification of various sterols, including 2,3-oxidosqualene, lanosterol, cholesterol, and 24,25-EC, from cultured cells.[12][20]

Reagents:

-

Internal Standard (e.g., epicoprostanol).

-

Saponification Reagent: 1 M KOH in 90% ethanol.

-

Extraction Solvent: Hexane.

-

Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Procedure:

-

Harvest cultured cells and add the internal standard.

-

Saponify the cell pellet with the Saponification Reagent at 70°C for 1 hour.

-

Extract the non-saponifiable lipids with Hexane.

-

Evaporate the hexane extract to dryness under nitrogen.

-

Derivatize the sterols by adding the Derivatization Reagent and heating at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

-

Analyze the derivatized sample by GC-MS.

-

Identify the sterols based on their retention times and mass spectra compared to authentic standards.

-

Quantify the amount of each sterol relative to the internal standard.

Conclusion and Future Directions

The cyclization of 2,3-oxidosqualene is a critical regulatory node in cholesterol biosynthesis, offering a dual-control mechanism that integrates sterol synthesis with cellular cholesterol efflux pathways. The generation of 24(S),25-epoxycholesterol from this pathway provides a nuanced feedback system that represses HMG-CoA reductase and activates LXR-mediated gene expression. This intricate regulation highlights the potential of targeting OSC for the development of novel hypocholesterolemic agents that not only reduce cholesterol synthesis but also promote its removal from peripheral tissues. Further research into the tissue-specific regulation of OSC and the downstream effects of its modulation will be crucial for translating these findings into effective therapeutic strategies for dyslipidemia and related cardiovascular diseases. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of cholesterol metabolism and to identify new avenues for therapeutic intervention.

References

- 1. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. pnas.org [pnas.org]

- 5. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC-MS/MS in Living Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [en.bio-protocol.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. 24(S),25-Epoxycholesterol and cholesterol 24S-hydroxylase (CYP46A1) overexpression promote midbrain dopaminergic neurogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Endogenous 24(S),25-epoxycholesterol fine-tunes acute control of cellular cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]

- 16. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of the oxysterol, 24(S), 25-epoxycholesterol, parallels cholesterol production and may protect against cellular accumulation of newly-synthesized cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. uregina.ca [uregina.ca]

- 20. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 2,3-Oxidosqualene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of 2,3-oxidosqualene, a crucial intermediate in the biosynthesis of sterols, triterpenoids, and other bioactive molecules. The following sections detail two common and effective methods for its preparation from squalene (B77637): selective epoxidation using N-bromosuccinimide (NBS) and epoxidation with meta-chloroperoxybenzoic acid (m-CPBA).

Introduction